molecular formula C16H27N3O3 B13250012 tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate

tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate

Cat. No.: B13250012
M. Wt: 309.40 g/mol
InChI Key: GPQGOEUJRIQPRH-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate is a complex organic compound that features a tert-butyl group, an amino group, a hydroxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate typically involves multiple steps. One common approach is to start with the appropriate pyridine derivative, which undergoes a series of reactions including alkylation, amination, and esterification. The reaction conditions often involve the use of strong bases, such as potassium tert-butoxide, and solvents like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate is used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications and derivatizations .

Biology

This compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists. Its structure allows for interactions with various biological targets .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs .

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure can impart specific properties to the final material .

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
  • tert-Butyl 3,3’-(2-amino-2-((3-tert-butoxy-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy)dipropanoate)

Uniqueness

tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate is unique due to its combination of functional groups and the presence of a pyridine ring. This structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C16H27N3O3

Molecular Weight

309.40 g/mol

IUPAC Name

tert-butyl 2-amino-3-hydroxy-3-[6-[methyl(propan-2-yl)amino]pyridin-3-yl]propanoate

InChI

InChI=1S/C16H27N3O3/c1-10(2)19(6)12-8-7-11(9-18-12)14(20)13(17)15(21)22-16(3,4)5/h7-10,13-14,20H,17H2,1-6H3

InChI Key

GPQGOEUJRIQPRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1=NC=C(C=C1)C(C(C(=O)OC(C)(C)C)N)O

Origin of Product

United States

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